

Application Notes and Protocols: Analytical Methods for Determining Farrerol Purity and Stability

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Compound of Interest

Compound Name: *Farrerol*

Cat. No.: *B190892*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **Farrerol**, focusing on its purity determination and stability assessment. The protocols are designed to be implemented in a research or quality control laboratory setting.

Farrerol Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to quantify the purity of a **Farrerol** sample by separating it from potential impurities.

Experimental Protocol

1.1. Instrumentation and Materials

- System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector. [\[1\]](#)
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [\[2\]](#)
- Mobile Phase: Acetonitrile and water (or methanol and water) with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A common starting point is a 45:55 (v/v) ratio

of acetonitrile to water.[2][3]

- Flow Rate: 1.0 mL/min.[3]
- Detection Wavelength: 296 nm.[3]
- Injection Volume: 10 μ L.
- Column Temperature: 30°C.[4]
- **Farrerol** Reference Standard: A well-characterized sample of **Farrerol** of known purity.
- Solvents: HPLC grade acetonitrile, methanol, and water.
- Reagents: Formic acid (analytical grade).

1.2. Sample Preparation

- Standard Solution: Accurately weigh and dissolve the **Farrerol** reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
- Sample Solution: Prepare the **Farrerol** sample to be tested in the same manner and at the same concentration as the standard solution.
- Working Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve. A typical concentration range could be 0.1 to 0.6 μ g/mL.[3]

1.3. Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the prepared standard and sample solutions.
- Record the chromatograms and integrate the peak areas.

1.4. Data Analysis

- Purity Calculation: The purity of the **Farrerol** sample is calculated by comparing the peak area of the analyte in the sample chromatogram to the peak area of the reference standard,

using the area normalization method.

$$\text{Purity (\%)} = (\text{Area of Farrerol peak in sample} / \text{Total area of all peaks in sample}) \times 100$$

- Quantification (Assay): Create a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Use the linear regression equation ($Y = mX + c$) to determine the concentration of **Farrerol** in the sample solution. The linearity of the method should be confirmed by a correlation coefficient (r^2) close to 1.0000.[3]

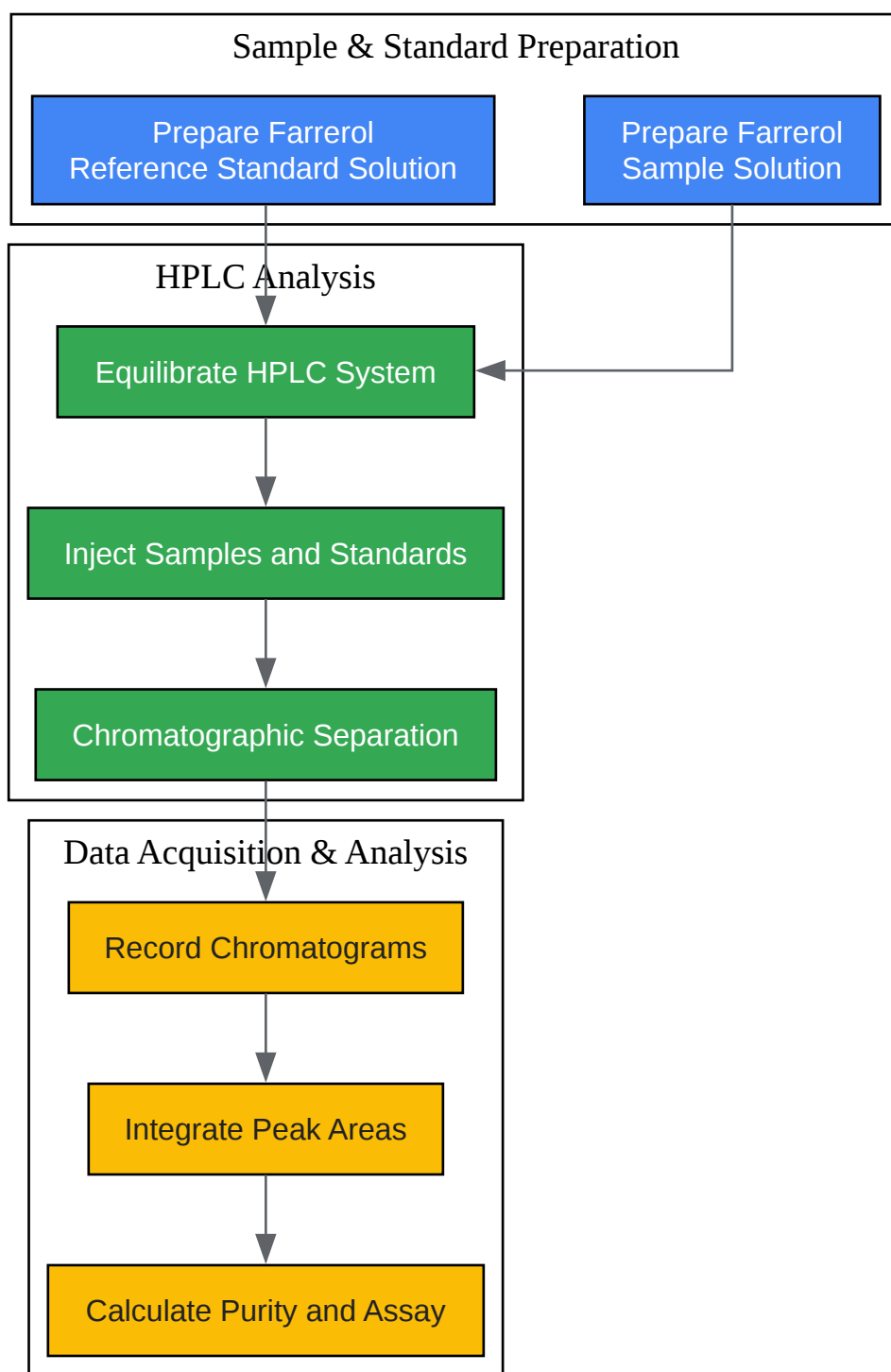
Data Presentation

Table 1: HPLC Method Parameters for **Farrerol** Purity Analysis

Parameter	Condition
Column	C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Water (45:55, v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Detection Wavelength	296 nm
Injection Volume	10 µL
Column Temperature	30°C
Linearity Range	0.1118 - 0.5592 µg/mL
Regression Equation	$Y = 2792.2X - 2.7619$
Correlation Coefficient (r)	1.0000

Note: The linearity range and regression equation are based on a specific study and should be determined for each analytical run.[3]

Workflow Diagram



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Caption: Workflow for **Farrerol** Purity Determination by HPLC.

Stability-Indicating Method (SIM) for Farrerol

A stability-indicating method is crucial for determining the shelf-life of a drug substance and for identifying any degradation products that may form under various environmental conditions.[5][6] This typically involves forced degradation studies followed by analysis using a stability-indicating assay method (SIAM).[7][8]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the **Farrerol** sample under more severe conditions than accelerated stability testing.[7] This helps to develop and validate a method that can separate the active pharmaceutical ingredient (API) from its degradation products.[9]

2.1. Stress Conditions Prepare solutions of **Farrerol** (e.g., 1 mg/mL) and subject them to the following stress conditions.[8] A control sample (unstressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the API.[8][10]

- Acid Hydrolysis: 0.1 M HCl at 60°C for 6 hours.[11] Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 6 hours.[11] Neutralize with an equivalent amount of 0.1 M HCl before analysis.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4]
- Thermal Degradation: Store the solid **Farrerol** sample at 80°C for 7 days.[8][12]
- Photolytic Degradation: Expose the **Farrerol** solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[8]

2.2. Analysis of Stressed Samples Analyze the stressed samples using a suitable chromatographic method, such as UHPLC-MS/MS, to separate **Farrerol** from its degradation products.

Experimental Protocol: UHPLC-MS/MS for Stability Analysis

An ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method provides high sensitivity and selectivity for quantifying **Farrerol** and identifying its degradation products.[13][14]

2.3. Instrumentation and Materials

- System: UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3][13]
- Column: Agilent UHPLC XDB-C18 column (e.g., 2.1 x 100 mm, 1.8 μ m).[3][13]
- Mobile Phase: Water and methanol (30:70, v/v).[3][13]
- Flow Rate: 0.4 mL/min.
- Ionization Mode: Negative ion electrospray (ESI-).[3][13]
- Detection: Multiple Reaction Monitoring (MRM) for quantification.
 - **Farrerol** Transition: m/z 299 \rightarrow 179.[3][13]
- Internal Standard (IS): A suitable compound for quantification (e.g., another flavonoid not present in the sample).

2.4. Sample Preparation

- Dilute the stressed samples with the mobile phase to a suitable concentration for analysis.
- Add the internal standard to all samples and standards.

2.5. Data Analysis

- Monitor the decrease in the **Farrerol** peak area in the stressed samples compared to the control.
- Identify potential degradation products by analyzing the mass spectra for new peaks. The fragmentation pattern of **Farrerol** can help in the structural elucidation of these products.[14][15]

Data Presentation

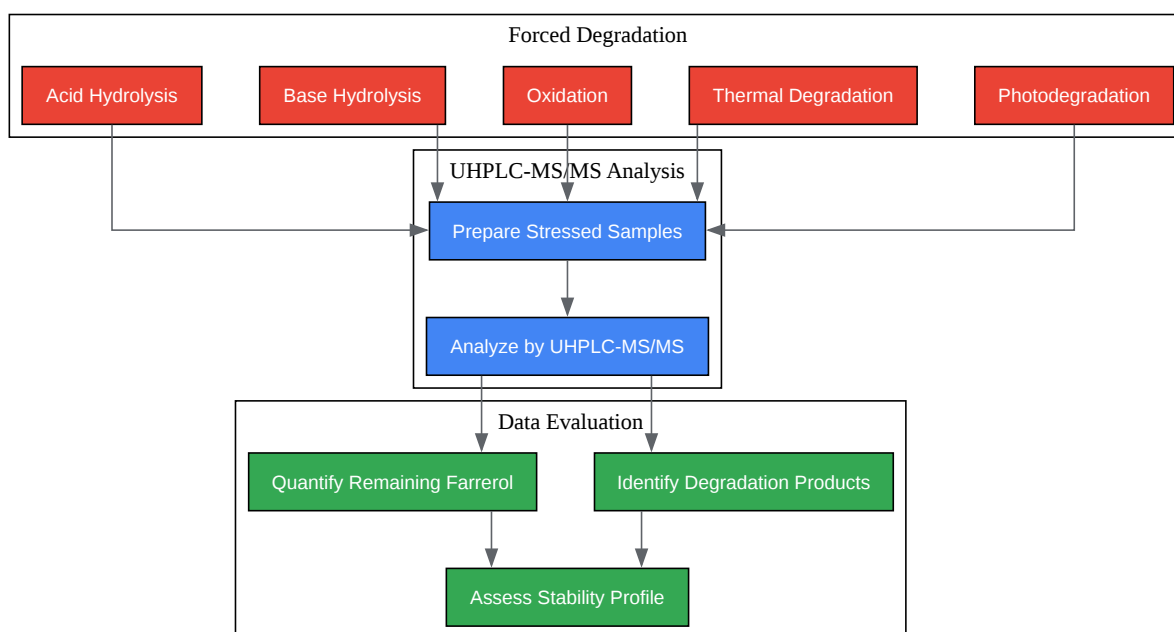
Table 2: UHPLC-MS/MS Method Parameters for **Farrerol** Stability Analysis

Parameter	Condition
Column	Agilent UHPLC XDB-C18 (2.1 x 100 mm, 1.8 μ m)
Mobile Phase	Water:Methanol (30:70, v/v)
Flow Rate	0.4 mL/min
Ionization Mode	Negative Ion Electrospray (ESI-)
Detection Mode	Multiple Reaction Monitoring (MRM)
Farrerol Transition (m/z)	299 \rightarrow 179

Table 3: Summary of Forced Degradation Conditions for **Farrerol**

Stress Condition	Reagent/Condition	Duration	Expected Outcome
Acid Hydrolysis	0.1 M HCl at 60°C	6 hours	Formation of acid-induced degradation products
Base Hydrolysis	0.1 M NaOH at 60°C	6 hours	Formation of base-induced degradation products
Oxidation	3% H ₂ O ₂ at room temperature	24 hours	Formation of oxidative degradation products
Thermal	Solid state at 80°C	7 days	Formation of thermal degradation products
Photolytic	≥ 1.2 million lux hours and ≥ 200 watt-hours/m ² (ICH Q1B)	Variable	Formation of photolytic degradation products

Workflow Diagram



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Caption: Workflow for **Farrerol** Stability-Indicating Studies.

Long-Term and Accelerated Stability Testing

Following the development of a validated stability-indicating method, formal stability studies should be conducted according to ICH guidelines to establish a re-test period or shelf life and storage conditions.[16][17]

Experimental Protocol

3.1. Storage Conditions Store batches of **Farrerol** in the proposed container closure system under the following conditions:

- Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[17]
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[18][19]

3.2. Testing Frequency

- Long-Term: Test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[16][17]
- Accelerated: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months).[16][17]

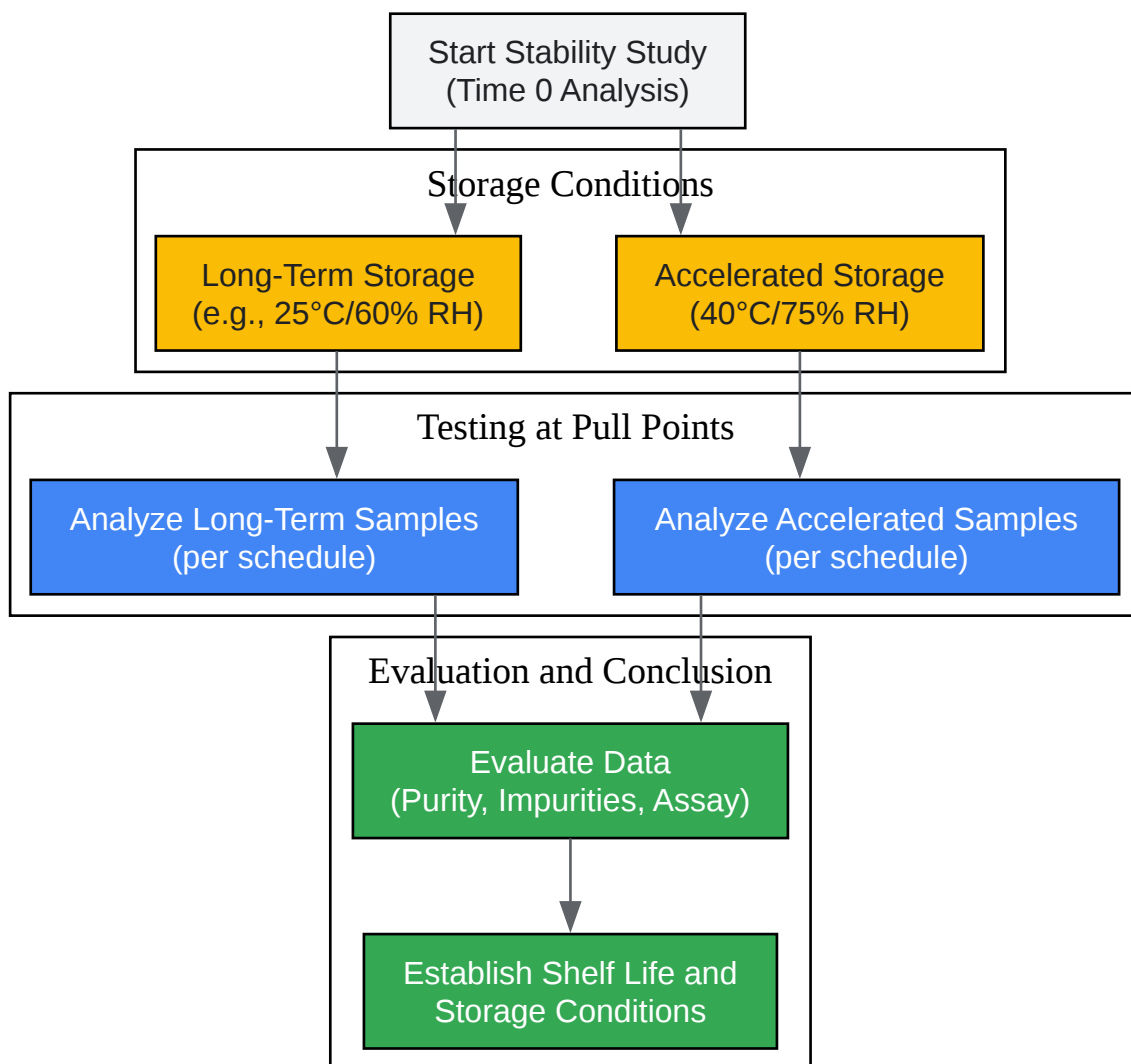
3.3. Analysis At each time point, analyze the samples for purity, potency, and the presence of any degradation products using the validated stability-indicating UHPLC-MS/MS method described above.

Data Presentation

Table 4: ICH Stability Testing Conditions and Frequency

Study Type	Storage Condition	Testing Frequency
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	0, 3, 6, 9, 12, 18, 24 months, and annually thereafter
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	0, 3, and 6 months (minimum)

Logical Diagram



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